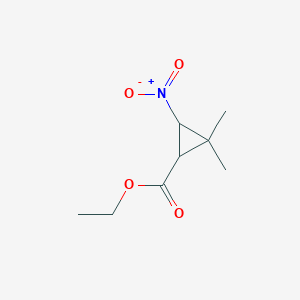

![molecular formula C11H20N2O2 B064455 tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate CAS No. 171906-65-3](/img/structure/B64455.png)

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of structurally related bicyclic compounds like tert-butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves innovative approaches to achieve enantiomerically pure products. One notable method includes starting from commercially available chiral lactone and employing an epimerization/hydrolysis of undesired diastereoisomers, which avoids tedious purification and has been scaled up to produce significant quantities of the target compound in high yields over multiple chemical transformations (Maton et al., 2010).

Aplicaciones Científicas De Investigación

Efficient Synthesis Routes

A study by Maton et al. (2010) describes an efficient scalable route to synthesize enantiomerically pure tert-butyl derivatives, demonstrating significant improvements over original methods. This approach yielded kilogram amounts of the compound, highlighting its scalability for industrial applications (Maton et al., 2010).

Synthesis of Substituted Piperidines

Harmsen et al. (2011) detailed the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, introducing a new scaffold for the preparation of substituted piperidines. This work expanded the toolkit for medicinal chemistry by providing a novel method for constructing piperidine derivatives, crucial for drug development (Harmsen et al., 2011).

Novel Reaction Mechanisms and Derivatives

Gómez-Sánchez et al. (2007) explored base-promoted heterocyclization for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, offering insights into the effects of nitrogen protecting groups and configuration of leaving groups on reaction outcomes. Their work provided a method for the synthesis of derivatives with potential utility in synthetic and medicinal chemistry applications (Gómez-Sánchez et al., 2007).

Photocycloaddition Reactions

Jirásek et al. (2017) demonstrated the use of visible-light [2+2] photocycloaddition for cyclizing ω-phenyl and ω,ω'-diphenyl-4-aza-1,6-heptadienes, leading to the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. This approach highlights the application of photochemistry in constructing complex bicyclic structures, useful in the development of bioactive compounds (Jirásek et al., 2017).

Advanced Building Blocks for Drug Discovery

Skalenko et al. (2018) elaborated on a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through [2+2]-photochemical intermolecular cycloaddition. The synthesized compounds were transformed into bi- and tricyclic analogues of key structural motifs in drug discovery, showcasing the utility of these scaffolds in synthesizing complex molecular architectures (Skalenko et al., 2018).

Propiedades

IUPAC Name |

tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATXNHHBICSVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)